molecular formula C17H18N2O5 B6395136 5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid CAS No. 1261989-39-2

5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6395136
CAS No.: 1261989-39-2
M. Wt: 330.33 g/mol
InChI Key: ZCUHFLJLTGPJSN-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a hydroxyisonicotinic acid moiety

Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-11-6-4-10(5-7-11)13-9-18-14(20)8-12(13)15(21)22/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUHFLJLTGPJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Hydroxyisonicotinic Acid Moiety: The hydroxyisonicotinic acid moiety can be introduced through a series of reactions involving nitration, reduction, and hydrolysis of suitable precursors.

    Coupling Reaction: The protected aminophenyl group is then coupled with the hydroxyisonicotinic acid moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Substitution Reactions: The phenyl ring and the hydroxyisonicotinic acid moiety can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Deprotected Amine: Removal of the BOC group yields 5-(4-aminophenyl)-2-hydroxyisonicotinic acid.

    Substituted Derivatives: Various substituted derivatives depending on the electrophile used.

    Oxidized and Reduced Products: Corresponding ketones or alkanes from oxidation or reduction reactions.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyisonicotinic acid moiety can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Aminophenyl)-2-hydroxyisonicotinic acid: The deprotected form of the compound.

    5-(4-Methoxyphenyl)-2-hydroxyisonicotinic acid: A derivative with a methoxy group instead of an amino group.

    5-(4-Nitrophenyl)-2-hydroxyisonicotinic acid: A derivative with a nitro group instead of an amino group.

Uniqueness

5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the BOC-protected amino group, which allows for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for the development of bioactive compounds.

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